![molecular formula C22H18ClN3O4 B5186284 4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186284.png)
4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide
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Overview
Description
4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of hydrazone derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the inhibition of angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide is its diverse biological activities, which make it a promising candidate for drug discovery and development. However, its low solubility and stability may pose challenges in its use in lab experiments.
Future Directions
There are several future directions for the research on 4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide. These include the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may further enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide can be achieved through a multi-step process involving the reaction of 2,5-dihydroxybenzaldehyde with ethanehydrazide, followed by the reaction of the resulting product with 4-chloroaniline and benzoyl chloride. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activities in various preclinical studies.
properties
IUPAC Name |
N-[(E)-1-[3-[(4-chlorobenzoyl)amino]phenyl]ethylideneamino]-2,5-dihydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4/c1-13(25-26-22(30)19-12-18(27)9-10-20(19)28)15-3-2-4-17(11-15)24-21(29)14-5-7-16(23)8-6-14/h2-12,27-28H,1H3,(H,24,29)(H,26,30)/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMMCQDVWTUDJM-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)O)O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CC(=C1)O)O)/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-[(4-chlorobenzoyl)amino]phenyl]ethylideneamino]-2,5-dihydroxybenzamide |
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